7-Metoxi-2,3-dimetil-4-nitro-1-benzofurano

Descripción general

Descripción

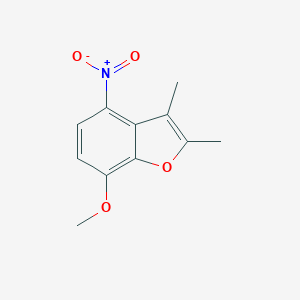

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy, dimethyl, and nitro substituents on the benzofuran core.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Activity

Research indicates that 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran exhibits antiproliferative effects against various cancer cell lines. Its structural features facilitate interactions with biological targets, making it a candidate for drug development aimed at treating cancers. Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound also demonstrates potential antiviral activity. Benzofuran derivatives have been explored for their ability to inhibit viral replication and could serve as lead compounds in antiviral drug development.

Antimicrobial Applications

Benzofuran compounds are recognized for their antimicrobial properties. 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran may contribute to the development of new antimicrobial agents effective against resistant strains of bacteria and fungi. Research has highlighted the effectiveness of benzofuran derivatives in inhibiting various pathogens, establishing a foundation for future studies .

Organic Semiconducting Materials

The compound's unique structure makes it suitable for applications in organic electronics. Its functional groups allow for modification and integration into organic semiconductors, which are essential in the development of flexible electronic devices, solar cells, and light-emitting diodes (LEDs). The ability to tune its electronic properties through chemical modifications opens avenues for innovative material design.

Synthesis of Natural Products

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran serves as a versatile building block in synthetic organic chemistry. It can be utilized in the total synthesis of natural products containing benzofuran rings, which are known for their diverse biological activities. The compound's reactivity allows it to participate in various synthetic transformations, facilitating the creation of complex molecules with potential therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzofuran | Methyl group at position 2 | Antimicrobial properties |

| 6-Methoxybenzofuran | Methoxy group at position 6 | Anticancer activity |

| 5-Nitrobenzofuran | Nitro group at position 5 | Anti-inflammatory effects |

| 4-Hydroxybenzofuran | Hydroxyl group at position 4 | Antioxidant properties |

| 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | Methoxy, nitro, and dimethyl substituents | Enhanced biological activity |

The comparative analysis highlights that 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran possesses a unique combination of substituents that may enhance its biological activity compared to its analogs.

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved induction of apoptosis and disruption of cell cycle progression.

- Antiviral Research : Another study focused on the antiviral potential of benzofurans against HIV and other viruses, indicating that certain modifications could enhance their inhibitory effects on viral replication.

- Antimicrobial Activity : Research indicated that specific derivatives exhibited potent activity against gram-positive and gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.

Métodos De Preparación

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenol or aniline derivative.

Cyclization: The substituted phenol or aniline undergoes cyclization to form the benzofuran core.

Functional Group Introduction: The methoxy, dimethyl, and nitro groups are introduced through various organic reactions such as nitration, methylation, and etherification.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Análisis De Reacciones Químicas

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituents

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparación Con Compuestos Similares

Similar compounds to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran include other benzofuran derivatives with different substituents. For example:

8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.

Angelicin: Known for its phototoxic properties and used in phototherapy.

The uniqueness of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .

Actividad Biológica

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a member of the benzofuran family, characterized by a fused benzene and furan ring system. The presence of various substituents such as methoxy, dimethyl, and nitro groups significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Structure and Composition

- IUPAC Name : 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran

- Molecular Formula : C11H11NO4

- CAS Number : 15868-62-9

Synthesis

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. Key steps include:

- Preparation of Substituted Phenol or Aniline : This serves as the starting material.

- Cyclization : The formation of the benzofuran core.

- Functional Group Introduction : Incorporation of methoxy, dimethyl, and nitro groups through reactions like nitration and methylation.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance:

- A study demonstrated that various benzofuran compounds showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 8 µg/mL .

- Another study highlighted the synthesis of derivatives with improved activity against gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Activity

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran has been evaluated for its anticancer properties:

- In vitro studies showed that certain benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cells. The introduction of methyl and methoxy groups at specific positions on the benzofuran ring enhanced antiproliferative activity significantly .

Table 1: Summary of Biological Activities

The biological activity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can be attributed to its ability to interact with various biological targets:

- The nitro group can participate in redox reactions, affecting cellular processes.

- The methoxy and dimethyl groups influence the compound's binding affinity and selectivity for molecular targets, potentially modulating enzyme activity or receptor interactions .

Case Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested for their antimycobacterial properties against M. tuberculosis. Compounds with ortho-hydroxyl substitutions exhibited enhanced activity, suggesting that structural modifications can significantly impact efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on cancer cell lines, compounds derived from benzofurans demonstrated potent inhibitory effects with GI50 values often below 1 µM. Structural variations such as methylation at specific sites were crucial for enhancing anti-proliferative effects .

Propiedades

IUPAC Name |

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRNAWRIUWZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363253 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15868-62-9 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.